molecular formula C7H6F2S B143931 2,4-Difluorothioanisole CAS No. 130922-40-6

2,4-Difluorothioanisole

Cat. No. B143931
M. Wt: 160.19 g/mol
InChI Key: JJNSBHOSUJNKBJ-UHFFFAOYSA-N
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Description

The provided data does not specifically mention "2,4-Difluorothioanisole," but it does include information on closely related compounds. The first paper discusses the synthesis and conformational properties of 2'-deoxy-2',4'-difluorouridine and cytidine nucleosides. These compounds are characterized by the presence of two fluorine atoms, which induce strong stereoelectronic effects that influence the conformation of the sugar moiety in the nucleosides . The second paper describes the synthesis of 2,3-difluoro-4-iodoanisole, which is a different compound but shares the feature of having fluorine atoms in its structure .

Synthesis Analysis

The synthesis of 2',4'-difluororibonucleosides involves the use of NMR analysis and quantum mechanical calculations to understand the conformational impact of the fluorine atoms. The study demonstrates that the fluorine atoms can "lock" the sugar's conformation, which is significant for the nucleoside's function and interaction with enzymes such as the NS5B HCV RNA polymerase . In the second paper, the synthesis of 2,3-difluoro-4-iodoanisole is achieved through a series of reactions starting with diazotization, followed by a Schiemann reaction, nitration, reduction, and finally a Sandmeyer reaction, yielding various fluorinated anisole derivatives .

Molecular Structure Analysis

The molecular structure of the 2',4'-difluororibonucleosides is such that the two fluorine atoms exert a significant influence on the sugar ring, affecting its conformational dynamics. This "locked" conformation is a key aspect of the nucleoside mimics' design, which aims to enhance their biological activity and stability . Although the second paper does not directly relate to the molecular structure of 2,4-Difluorothioanisole, it does provide insight into the structural implications of fluorine substitutions on aromatic compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the nucleosides and the fluorinated anisole derivatives are complex and involve multiple steps. The ability of the 2',4'-difluororibonucleosides to be incorporated into RNA by the HCV polymerase and their inhibitory effect on RNA synthesis are particularly noteworthy. These reactions highlight the potential therapeutic applications of such modified nucleosides . The reactions described in the second paper showcase the versatility of fluorinated compounds in organic synthesis and their potential utility in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 2',4'-difluororibonucleosides, such as their conformational stability and interaction with biological enzymes, are crucial for their potential use in antiviral therapies. The inhibitory concentrations and the specific "locked" conformation are important characteristics that define their biological activity . The physical properties of the compounds synthesized in the second paper, such as melting points, are determined and used to characterize the final products. The presence of fluorine atoms is known to significantly alter the physical and chemical properties of organic molecules, which is evident in the reported yields and melting points .

Scientific Research Applications

Overview

2,4-Difluorothioanisole is a variant of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Research on 2,4-D primarily focuses on its environmental impact, toxicology, and applications in agriculture.

Environmental Impact and Removal

  • 2,4-D, due to its extensive use, has become a prevalent environmental contaminant, especially in water sources. Efforts to remove 2,4-D from contaminated water bodies have been explored, focusing on the development of efficient technologies for its complete removal (EvyAliceAbigail et al., 2017).
  • Another study emphasizes the importance of effective strategies to mitigate 2,4-D contamination, particularly in aquatic ecosystems, where it poses a significant threat to non-target species (Islam et al., 2017).

Toxicology and Health Impact

  • The toxicological effects of 2,4-D have been a subject of concern, especially its potential impacts on human health and non-target organisms. Studies have investigated its genotoxic effects, indicating risks associated with exposure (Aksakal et al., 2013).
  • Research has also highlighted the potential association of 2,4-D exposure with non-Hodgkin lymphoma in humans, particularly in high-exposure groups (Smith et al., 2017).

Agricultural Applications

  • As a herbicide, 2,4-D has been extensively used in agriculture for over 60 years. Studies have explored its mode of action, particularly its selective toxicity towards broadleaf weeds while sparing monocots (Song, 2014).
  • The herbicide's impact on crops and soil microorganisms has been studied, revealing its influence on soil enzymatic activity and potential implications for agricultural productivity (Oleszczuk et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2,4-Difluorothioanisole is not available in the search results, it is generally recommended to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2,4-difluoro-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNSBHOSUJNKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374296
Record name 2,4-Difluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorothioanisole

CAS RN

130922-40-6
Record name 2,4-Difluoro-1-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130922-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130922-40-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Jereb - Green chemistry, 2012 - pubs.rsc.org
Highly atom-efficient oxidation of sulfides into sulfones under solvent- and catalyst-free reaction conditions using a 30% aqueous solution of H2O2 at 75 C is reported. A structurally …
Number of citations: 101 pubs.rsc.org
SG Ouellet, A Bernardi, R Angelaud, PD O'Shea - Tetrahedron Letters, 2009 - Elsevier
In this Letter, we describe a practical and highly selective method for the preparation of fluoroaryl ethers and differentially substituted resorcinol derivatives. This synthetic strategy relies …
Number of citations: 27 www.sciencedirect.com
R Joseph, E Masson - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The torsional barrier of biphenyls bearing a prochiral dimethylsulfonium group at their 3‐position could be determined by variable‐temperature 1 H NMR spectroscopy only after …

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